Lipophilicity (LogP) Differentiation: Higher Membrane Permeability Potential vs. N-Methyl-2-nitroaniline
The computed octanol-water partition coefficient (XLogP3) for 4-bromo-3-chloro-N-methyl-2-nitroaniline is 3.6 [1]. This value is substantially higher than that of the non-halogenated parent scaffold, N-methyl-2-nitroaniline, which has an XLogP3 of 2.2 [2]. The addition of bromine and chlorine substituents increases lipophilicity, which is a critical parameter governing passive membrane permeability and compound distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | N-Methyl-2-nitroaniline (XLogP3 = 2.2) |
| Quantified Difference | ΔXLogP3 = +1.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For researchers optimizing lead compounds for CNS penetration or cellular uptake, the 1.4-unit higher LogP of this target compound offers a quantifiably different starting point compared to non-halogenated analogs.
- [1] PubChem. Compound Summary for CID 91620479, 4-Bromo-3-chloro-N-methyl-2-nitroaniline. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 69157, N-Methyl-2-nitroaniline. National Center for Biotechnology Information (2025). View Source
